Demeton-S Sulfone

Descripción general

Descripción

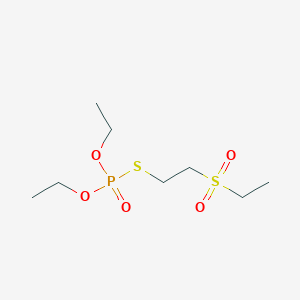

Demeton-S Sulfone is an organophosphate compound with the molecular formula C8H19O5PS2 and a molecular weight of 290.337. It is known for its use as an insecticide and acaricide. The compound is a metabolite of disulfoton, another organophosphate pesticide, and is recognized for its high toxicity and effectiveness in pest control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Demeton-S Sulfone can be synthesized through the oxidation of Demeton-S. The process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw materials, including Demeton-S and the oxidizing agents, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound undergoes further oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced back to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions where the ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, dichloromethane, acetonitrile, 0-5°C.

Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.

Substitution: Various nucleophiles, organic solvents, room temperature to reflux conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Nucleophile-substituted products.

Aplicaciones Científicas De Investigación

Agricultural Applications

Demeton-S sulfone is primarily utilized in agriculture as a pesticide. It is effective against a variety of pests due to its ability to inhibit acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects.

Key Studies:

- A study demonstrated the effects of aerial applications of Demeton-S methyl on non-target arthropods in wheat fields, indicating its impact on biodiversity and pest management strategies .

- Research has shown that this compound and its metabolites can be detected in agricultural products, necessitating monitoring for pesticide residues .

Toxicological Research

This compound is significant in toxicological studies due to its potential health risks. It serves as a model compound for studying organophosphate toxicity and cholinesterase inhibition.

Case Studies:

- A notable case involved severe poisoning in a child after ingestion of Demeton-S methyl, highlighting the acute toxicity associated with this compound .

- Studies have shown that both Demeton-S methyl and its sulfone form exhibit similar cholinesterase inhibition properties, making them relevant for understanding the mechanisms of organophosphate toxicity .

Environmental Impact Studies

The environmental fate of this compound has been a subject of investigation due to its potential ecological consequences.

Research Insights:

- Investigations into the biodegradation of Demeton-S methyl by microorganisms like Corynebacterium glutamicum have provided insights into bioremediation strategies for contaminated environments .

- Studies assessing the effects of this compound on non-target species have raised concerns about its ecological toxicity and persistence in the environment .

Analytical Methods Development

The detection and quantification of this compound in biological and environmental samples are critical for safety assessments.

Analytical Techniques:

- Liquid chromatography-tandem mass spectrometry (LC-MS) has been effectively used to analyze this compound and its metabolites in various matrices, including blood and urine .

- Methods have been developed to simultaneously determine multiple pesticide residues, including this compound, enhancing monitoring capabilities .

Biochemical Mechanisms

Research into the biochemical interactions of this compound has provided valuable insights into its mode of action.

Mechanistic Studies:

- Investigations have shown that this compound can induce cholinesterase inhibition leading to neurotoxic effects, which are crucial for understanding its impact on human health and safety .

- The compound's role as a surrogate for studying nerve agents like VX has been explored due to similarities in their chemical properties and mechanisms of skin absorption .

Data Tables

Mecanismo De Acción

Demeton-S Sulfone exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, muscle contractions, and eventually paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .

Comparación Con Compuestos Similares

Demeton-S-Methyl: An organophosphate insecticide with a similar structure but different functional groups.

Disulfoton: The parent compound of Demeton-S Sulfone, also an organophosphate insecticide.

Demeton-S-Sulfoxide: An intermediate oxidation product of Demeton-S.

Uniqueness: this compound is unique due to its high stability and effectiveness as an insecticide. Compared to its analogs, it has a longer-lasting effect and higher toxicity, making it a potent compound for pest control. Its ability to inhibit acetylcholinesterase more effectively than some of its counterparts also contributes to its distinctiveness .

Actividad Biológica

Demeton-S sulfone is a compound belonging to the class of organophosphates, primarily known for its use as a pesticide. Its biological activity is characterized by its ability to inhibit cholinesterase, an enzyme critical for the proper functioning of the nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and toxicological effects, supported by case studies and data tables.

This compound functions primarily as a cholinesterase inhibitor . Cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction and nerve impulse transmission. Inhibition of this enzyme leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles and nerves.

Cholinesterase Inhibition Data

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key findings regarding its IC50 values (the concentration required to inhibit 50% of enzyme activity) against different cholinesterase sources:

| Compound | IC50 (M) | Source |

|---|---|---|

| This compound | Sheep erythrocyte | |

| Demeton-S-methyl | Sheep erythrocyte | |

| Demeton-S-methyl sulfoxide | Sheep erythrocyte |

These values indicate that this compound exhibits significant cholinesterase inhibitory activity, although it is slightly less potent than its parent compound, Demeton-S-methyl .

Metabolism and Toxicokinetics

The metabolism of this compound involves conversion from its parent compound, Demeton-S-methyl, through oxidation processes. Studies have shown that approximately 45% of the administered dose is recovered in urine within 24 hours, predominantly as unchanged parent compound .

Metabolic Pathways

The metabolic pathways can be summarized as follows:

- Absorption : Rapid absorption occurs post-administration, with peak distribution in body organs within 30 minutes.

- Biotransformation : The primary metabolic pathway involves oxidation to form the corresponding sulfoxide and sulfone.

- Excretion : The majority of metabolites are excreted via urine, with minor amounts detected in feces.

The following table outlines the percentage recovery of metabolites in urine following administration:

| Metabolite | % Recovery in Urine |

|---|---|

| Demeton-S-methyl (unchanged) | 65% |

| Demeton-S-methyl sulfone | 6% |

| O-demethylated metabolites | Varies |

These findings illustrate the complexity of metabolic pathways involved with this compound and highlight its persistence in biological systems .

Toxicological Effects

The toxicological profile of this compound has been extensively studied in animal models. Observations from subacute feeding studies indicate that both Demeton-S-methyl and its sulfone counterpart cause similar degrees of cholinesterase activity depression in plasma and erythrocytes over time .

Case Studies

- Subacute Exposure Study : In a study involving rats fed with Demeton-S-methyl sulfoxide and Demeton-S-sulfone at varying concentrations for 21 days, it was found that both compounds caused significant inhibition of cholinesterase activity in plasma and brain tissues, with effects persisting for several days post-exposure .

- Acute Toxicity Assessment : A separate study reported acute oral administration of 25 mg/kg resulted in approximately 50% inhibition of cholinesterase activity within three hours, with effects lasting up to three days .

- Developmental Toxicity : Research indicated an increased incidence of brain hypoplasia in foetuses exposed to high doses during gestation periods. This suggests potential teratogenic effects associated with exposure to organophosphate compounds like this compound .

Análisis De Reacciones Químicas

Metabolism

Demeton

Both isomers of Demeton undergo metabolism via oxidation of the thioether group, resulting in a sulfoxide (Demeton-S) or a sulfone (Demeton-O). Demeton-O can also be metabolized through oxidation of the P=S group to P=O, followed by further oxidation into a sulfoxide and sulfone. Further degradation involves hydrolysis of the metabolites to produce DEPTH from sulfoxide and DETP from sulfone .

Demeton-S-methyl sulfone

Following oral administration of demeton-S-methyl and its sulfoxide and sulfone derivatives, typical anticholinesterase symptoms have been observed .

In Vitro Mutagenicity tests have shown that demeton has a significant genotoxic potential .

Environmental Fate

Demeton-S-methyl sulfone is ultimately formed in the environment from the degradation of oxydemeton-methyl . Studies of soil treated with oxydemeton-methyl have identified several metabolites, including Demeton-S-methyl sulfone :

Table 1: Identification of Residues from Application of $$14C]demeton-S-methylsulfone to Apples

| Compound | Day 6 (% of applied) | Day 13 (% of applied) | Day 20 (% of applied) | Day 27 (% of applied) |

|---|---|---|---|---|

| Pulp | Peel | Pulp | Peel | |

| Demeton-S-methyl sulfone (Parent M 01) | 0.9 | 3.5 | 0.9 | 3.3 |

| M 07 (demethyl M 01) | 2.0 | 4.5 | 2.4 | 1.9 |

| M 15 (S-2-(ethylsulfonyl)ethyl dihydrogen phosphorothioate | 2.0 | 1.5 | 1.7 | 1.9 |

| 2-(ethylsulfonyl)ethanesulphonic acid | 1.4 | 0.9 | 1.3 | 1.1 |

| 1-(ethylsulfonyl)-2-(methylsulfinyl)ethane | 1.1 | 1.5 | 2.5 | 1.3 |

| 1-(ethylsulfonyl)-2-(methylsulfonyl)ethane | 0.6 | 0.6 | 0.9 | 0.7 |

| 2-(ethylsulfonyl)ethanol (M 18) | 1.1 | 2.4 | 6.2 | 3.1 |

| Unknown | 0.4 | 0.7 | 1.2 | 1.9 |

| Total identified | 34 | 50 | 46 | 36 |

Toxicity

Demeton

Can be absorbed through the skin, eyes, or through inhalation/ingestion. Exposure can lead to cholinergic symptoms, such as uncoordinated walking, respiratory difficulties and weakness. Other symptoms can include dizziness, headaches, vomiting, cyanosis and convulsions .

Demeton-S-methyl sulfone

Is highly toxic if consumed, is an acetylcholinesterase inhibitor and a neurotoxin .

Demeton-S-methyl sulfone has the potential to cause skin sensitization .

| Test Subject | Value (mg/kg) |

|---|---|

| Rat | 32.4 |

| Mouse | 30 |

Table 3: In Vitro Mutagenicity Assays on Demeton-S-Methylsulfone

| Test System | Test Object | Concentration (ug/ml) | Purity (%) | Results |

|---|---|---|---|---|

| Forward mutation | Mouse lymphoma cells (L5178Y) | 25-500 | 97.2 | Positive |

| Unscheduled DNA synthesis | Rat hepatocytes | 1.01-251.25 | 97.2 | Negative |

Propiedades

IUPAC Name |

1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCTQSDRPKAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042230 | |

| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-91-5 | |

| Record name | Demeton-S sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A90H8X3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.